molecular formula C9H5ClOS B6590069 6-chloro-1-benzothiophene-3-carbaldehyde CAS No. 851634-76-9

6-chloro-1-benzothiophene-3-carbaldehyde

Cat. No.: B6590069
CAS No.: 851634-76-9
M. Wt: 196.7
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Description

6-chloro-1-benzothiophene-3-carbaldehyde is a chemical compound that belongs to the benzothiophene family. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This compound is characterized by the presence of a chlorine atom at the 6th position and an aldehyde group at the 3rd position on the benzothiophene ring. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-1-benzothiophene-3-carbaldehyde typically involves the chlorination of benzothiophene followed by formylation. One common method is the Vilsmeier-Haack reaction, which involves the reaction of benzothiophene with phosphorus oxychloride and dimethylformamide to introduce the formyl group at the 3rd position. The chlorination at the 6th position can be achieved using chlorine gas or other chlorinating agents under controlled conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination and formylation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-chloro-1-benzothiophene-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: 6-chloro-1-benzothiophene-3-carboxylic acid.

    Reduction: 6-chloro-1-benzothiophene-3-methanol.

    Substitution: Various substituted benzothiophene derivatives depending on the nucleophile used.

Scientific Research Applications

6-chloro-1-benzothiophene-3-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-chloro-1-benzothiophene-3-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition or modulation of their activity. The chlorine atom may also contribute to the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-1-benzothiophene-3-carbaldehyde: Similar structure with the chlorine atom at the 5th position.

    6-bromo-1-benzothiophene-3-carbaldehyde: Similar structure with a bromine atom instead of chlorine.

    6-chloro-1-benzofuran-3-carbaldehyde: Similar structure with an oxygen atom in place of sulfur.

Uniqueness

6-chloro-1-benzothiophene-3-carbaldehyde is unique due to the specific positioning of the chlorine atom and the aldehyde group on the benzothiophene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

851634-76-9

Molecular Formula

C9H5ClOS

Molecular Weight

196.7

Purity

95

Origin of Product

United States

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